2-(2-Piperidinyl)ethyl 2-furoate hydrochloride
CAS No.: 1219949-55-9
Cat. No.: VC2659058
Molecular Formula: C12H18ClNO3
Molecular Weight: 259.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219949-55-9 |
|---|---|
| Molecular Formula | C12H18ClNO3 |
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | 2-piperidin-2-ylethyl furan-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO3.ClH/c14-12(11-5-3-8-15-11)16-9-6-10-4-1-2-7-13-10;/h3,5,8,10,13H,1-2,4,6-7,9H2;1H |
| Standard InChI Key | FKTMBEKHWYUYTF-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CCOC(=O)C2=CC=CO2.Cl |
| Canonical SMILES | C1CCNC(C1)CCOC(=O)C2=CC=CO2.Cl |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 1219949-55-9 |
| Molecular Formula | C12H18ClNO3 |
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | 2-(piperidin-2-yl)ethyl furan-2-carboxylate hydrochloride |
| Hazard Class | IRRITANT |
The compound's unique CAS number (1219949-55-9) serves as its primary identifier in chemical databases and regulatory documentation .
Structural Characteristics
The molecular structure of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride incorporates several key functional groups that contribute to its chemical behavior and potential applications. The structure consists of:
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A piperidine ring with the attachment point at the 2-position
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An ethyl linker chain connecting the piperidine and furoate groups
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A furoate (2-furoic acid ester) moiety
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A hydrochloride salt form, which enhances water solubility compared to the free base
The position of the ethyl chain at the 2-position of the piperidine ring is a distinctive characteristic that differentiates this compound from its isomers, such as the 3- and 4-position derivatives which have different chemical and potential biological properties.
Physical and Chemical Properties
Physical State and Appearance
2-(2-Piperidinyl)ethyl 2-furoate hydrochloride typically exists as a solid at room temperature. The specific appearance characteristics may vary slightly depending on the purity and preparation methods employed by different manufacturers.
Solubility Profile
As a hydrochloride salt, this compound demonstrates enhanced water solubility compared to its free base form. The hydrochloride formation introduces ionic character to the molecule, making it more amenable to dissolution in polar solvents. While specific solubility data for this compound is limited in the available literature, the general solubility behavior of hydrochloride salts of similar amine-containing compounds suggests good solubility in water and polar organic solvents such as methanol and ethanol.
Stability Considerations
Standard stability studies for 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride would typically examine its behavior under various storage conditions. Like other piperidine hydrochloride derivatives, this compound should be stored in a cool, dry place and protected from light to maintain its chemical integrity. The hydrochloride salt form generally confers improved stability compared to the free base, particularly with respect to oxidation and hydrolysis reactions.
Synthesis and Structure
Synthetic Routes
The synthesis of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride typically involves an esterification reaction between 2-furoic acid and 2-(2-piperidinyl)ethanol. This process can be catalyzed by dehydrating agents such as sulfuric acid or phosphorus pentoxide, which facilitate water removal during the reaction.
The general synthetic pathway can be summarized as follows:
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Preparation of 2-(2-piperidinyl)ethanol from appropriate precursors
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Esterification reaction with 2-furoic acid
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Salt formation with hydrochloric acid to produce the hydrochloride form
This synthesis route is analogous to methods used for similar compounds such as 2-(4-Piperidinyl)ethyl 2-furoate hydrochloride, where the position of the ethyl chain on the piperidine ring represents the primary structural difference.
Structural Verification
The structure of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride can be verified using various spectroscopic and analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C)
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Infrared (IR) spectroscopy
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Mass spectrometry
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Elemental analysis
These methods collectively provide comprehensive structural confirmation and purity assessment of the synthesized compound.
Mechanism of Action
Theoretical Interactions
The potential mechanism of action of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride in biological systems would likely involve interactions with specific targets such as receptors or enzymes. The piperidine moiety is a common pharmacophore found in many bioactive compounds and drugs, while the furoate group offers additional binding possibilities through its aromatic character and ester functionality.
The compound's structural elements that may contribute to biological interactions include:
These structural features collectively determine the compound's ability to interact with biological macromolecules and potentially exert specific effects.
Analytical Methods
Spectroscopic Characterization
Spectroscopic techniques are particularly valuable for characterizing 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride:
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NMR spectroscopy reveals the chemical environment of hydrogen and carbon atoms in the molecule, confirming its structure
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IR spectroscopy identifies functional groups through characteristic absorption bands, including those for the ester linkage, furan ring, and piperidine moiety
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Mass spectrometry provides molecular weight confirmation and fragmentation patterns specific to the compound's structure
These spectroscopic data collectively serve as a "fingerprint" for the compound, enabling unambiguous identification.
Comparison with Related Compounds
Structural Isomers
2-(2-Piperidinyl)ethyl 2-furoate hydrochloride belongs to a family of compounds with varying positions of the ethyl chain on the piperidine ring. The most closely related structural isomers include:
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2-(3-Piperidinyl)ethyl 2-furoate hydrochloride
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2-(4-Piperidinyl)ethyl 2-furoate hydrochloride
Table 2: Comparison of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride with Related Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Position of Ethyl Chain |
|---|---|---|---|---|
| 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride | 1219949-55-9 | C12H18ClNO3 | 259.73 | 2-position |
| 2-(3-Piperidinyl)ethyl 2-furoate hydrochloride | Not specified in sources | C12H18ClNO3 | 259.73 | 3-position |
| 2-(4-Piperidinyl)ethyl 2-furoate hydrochloride | 1220031-55-9 | C12H18ClNO3 | 259.73 | 4-position |
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